methyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate
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Overview
Description
Methyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate is a complex organic compound known for its unique structure and potential applications in various scientific fields. Its intricate molecular arrangement makes it a point of interest for chemists, biologists, and industrial researchers alike.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate typically involves a multi-step process, starting with the preparation of its precursor molecules. Common reaction conditions include:
Step 1: : Formation of the pyrimido[2,1-f]purin structure through cyclization reactions.
Step 2: : Benzylation to introduce the benzyl group at the 9-position.
Step 3: : Methylation to add the methyl groups at the 1 and 7 positions.
Step 4: : Esterification to produce the final acetate group.
Industrial Production Methods
In industrial settings, the production of this compound might involve automated reaction setups to ensure precision and efficiency. High-purity reagents and optimized reaction conditions are crucial to achieving a high yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: : Can be oxidized using agents like potassium permanganate.
Reduction: : Reduction using hydrogen gas in the presence of a palladium catalyst.
Substitution: : Nucleophilic substitution reactions, particularly at positions susceptible to attack due to the electronic configuration.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, chromium trioxide.
Reduction Reagents: : Hydrogen gas, sodium borohydride.
Substitution Reagents: : Alkyl halides, nucleophiles like sodium hydroxide.
Major Products Formed
The products formed depend on the type of reaction:
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of alcohols or amines.
Substitution: : Formation of various alkylated or acylated derivatives.
Scientific Research Applications
Methyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate finds applications in several research domains:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Potential use in studies involving enzyme interactions and inhibition.
Medicine: : Investigated for its potential therapeutic properties, particularly in the design of new drugs.
Industry: : Utilized in the production of specialized polymers and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. For instance, its interaction with enzymes can lead to inhibition or activation, affecting various biological pathways. The exact pathways and targets depend on the specific application and the derivative of the compound used.
Comparison with Similar Compounds
When compared to similar compounds, methyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate stands out due to its unique structural features. Similar compounds include:
Methyl 2-(9-benzyl-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate: : Lacks the 1,7-dimethyl groups, leading to different reactivity and properties.
Benzyl-1,7-dimethyl-2,4-dioxo-hexahydropyrimido[2,1-f]purin-3(4H)-yl acetate: : Similar structure but may differ in specific biological activities.
This compound's distinct configuration imparts unique properties, making it a versatile and valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
methyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4/c1-13-9-23(11-14-7-5-4-6-8-14)19-21-17-16(24(19)10-13)18(27)25(12-15(26)29-3)20(28)22(17)2/h4-8,13H,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOUYDSBTSVHOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)OC)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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